molecular formula C13H8O3 B14161321 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- CAS No. 79075-22-2

1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl-

Cat. No.: B14161321
CAS No.: 79075-22-2
M. Wt: 212.20 g/mol
InChI Key: CMGOKNSJGLBRRQ-UHFFFAOYSA-N
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Description

1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- is a chemical compound with the molecular formula C13H8O4. It is a derivative of naphthalene and belongs to the class of organic compounds known as naphthopyrans. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring, with a methyl group attached to the pyran ring.

Preparation Methods

The synthesis of 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- can be achieved through various synthetic routes. One common method involves the cyclization of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 1,8-naphthalic anhydride with methanol in the presence of a catalyst can yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, methyl- can be compared with other similar compounds, such as:

Properties

CAS No.

79075-22-2

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

6-methyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

InChI

InChI=1S/C13H8O3/c1-7-5-6-8-3-2-4-9-11(8)10(7)13(15)16-12(9)14/h2-6H,1H3

InChI Key

CMGOKNSJGLBRRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC=C3C(=O)OC2=O)C=C1

Origin of Product

United States

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